molecular formula C26H25NO3 B13930305 4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester CAS No. 51630-53-6

4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester

Cat. No.: B13930305
CAS No.: 51630-53-6
M. Wt: 399.5 g/mol
InChI Key: OCJUGACFAAWZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is a synthetic pyrethroid analog characterized by a methyl substituent at the 4-position of the benzeneacetic acid moiety and a cyano(3-phenoxyphenyl)methyl ester group. chloro) . Pyrethroids are widely used as insecticides due to their neurotoxic effects on pests, targeting voltage-gated sodium channels .

Properties

CAS No.

51630-53-6

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-methyl-2-(4-methylphenyl)butanoate

InChI

InChI=1S/C26H25NO3/c1-18(2)25(20-14-12-19(3)13-15-20)26(28)30-24(17-27)21-8-7-11-23(16-21)29-22-9-5-4-6-10-22/h4-16,18,24-25H,1-3H3

InChI Key

OCJUGACFAAWZIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of Fenvalerate

General Synthetic Approach

Fenvalerate is synthesized through an esterification reaction between two key components:

  • Acid component: 2-(4-chlorophenyl)-3-methylbutyric acid (also known as 4-chloro-alpha-(1-methylethyl)benzeneacetic acid)
  • Alcohol component: Cyano(3-phenoxyphenyl)methanol

The reaction typically involves the formation of the ester bond by condensation of the acid and alcohol, often catalyzed by an acid catalyst or using coupling reagents under controlled conditions.

Stepwise Preparation Details

Synthesis of 2-(4-chlorophenyl)-3-methylbutyric acid
  • This acid is generally prepared by chlorination and alkylation reactions starting from suitable substituted benzene derivatives.
  • The key step involves introducing the 4-chloro substituent on the benzene ring and the alpha-(1-methylethyl) side chain.
  • The acid is purified by recrystallization or distillation under reduced pressure to achieve the required purity for esterification.
Preparation of Cyano(3-phenoxyphenyl)methanol
  • Cyano(3-phenoxyphenyl)methanol is synthesized by nucleophilic substitution reactions involving 3-phenoxybenzaldehyde derivatives.
  • The cyano group is introduced via cyanohydrin formation or other cyanation methods.
  • The alcohol functionality is maintained or formed by reduction of the corresponding aldehyde or ketone intermediate.
Esterification Reaction
  • The esterification is performed by reacting the acid and alcohol components in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate ester bond formation under milder conditions.
  • The reaction is typically carried out in an inert solvent such as toluene or dichloromethane under reflux.
  • Water formed during the reaction is removed continuously to drive the equilibrium toward ester formation.
  • After completion, the reaction mixture is neutralized, and the product is purified by crystallization or chromatographic methods.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acid synthesis Chlorination, alkylation 50-100 °C Several hours ~70-85 Purification by recrystallization
Alcohol synthesis Cyanohydrin formation, reduction 0-25 °C Several hours ~60-80 Requires careful control of pH
Esterification Acid catalyst or DCC, inert solvent, reflux 80-110 °C 4-12 hours 75-90 Water removal critical

Note: Exact yields and conditions may vary depending on scale and specific protocols used by manufacturers.

Analytical Characterization of Fenvalerate

After synthesis, Fenvalerate is characterized to confirm its structure and purity:

Summary Table of Preparation Methods

Preparation Stage Description Key Reagents/Conditions Typical Yield (%)
Synthesis of acid component Chlorination and alkylation of benzene derivative Chlorine, alkyl halides, catalysts 70-85
Synthesis of alcohol component Cyanohydrin formation and reduction Cyanide sources, reducing agents 60-80
Esterification to Fenvalerate Acid-catalyzed or carbodiimide-mediated esterification Sulfuric acid or DCC, reflux solvent 75-90

Chemical Reactions Analysis

Types of Reactions

4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the ester.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and nucleophilic substitution reactions.

    Biology: Investigated for its effects on insect physiology and behavior.

    Medicine: Explored for potential use in developing new insecticides with improved safety profiles.

    Industry: Widely used in agricultural practices to control insect pests, contributing to increased crop yields and food security.

Mechanism of Action

The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The molecular targets include specific isoforms of sodium channels that are more prevalent in insects than in mammals, contributing to its selective toxicity.

Comparison with Similar Compounds

Structural Analog: Fenvalerate (CAS 51630-58-1)

Chemical Structure :

  • Fenvalerate: 4-Chloro-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester.
  • Target Compound: 4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester.

Key Differences :

  • Substituent : Fenvalerate has a chlorine atom at the 4-position of the benzene ring, while the target compound has a methyl group. Chlorine’s electronegativity enhances polarity and may influence binding affinity to insect sodium channels .
  • Molecular Weight : Fenvalerate: 419.9 g/mol; Target compound (estimated): ~399.4 g/mol (replacing Cl with CH₃) .

Physicochemical Properties :

Property Fenvalerate Target Compound (Estimated)
Density 1.21 g/cm³ Likely lower due to methyl group
Boiling Point ~300°C Potentially lower
Solubility in Water ~0.085 ppm (20°C) Possibly higher (less polar)
Vapor Pressure 1.11 × 10⁻¹¹ mmHg (25°C) Similar or slightly higher

Toxicity :

  • Fenvalerate: Acute oral LD₅₀ (rats) = 451 mg/kg; low dermal toxicity (LD₅₀ >5000 mg/kg) .
  • Target Compound: Methyl substitution may reduce acute toxicity due to decreased electrophilicity, but this requires empirical validation.

Stereoisomer: Esfenvalerate (CAS 66230-04-4)

Chemical Structure :

  • Esfenvalerate: (S)-(R,R) stereoisomer of fenvalerate.
  • Target Compound: Stereochemistry unspecified; efficacy likely depends on configuration .

Key Differences :

  • Activity : Esfenvalerate’s stereochemistry enhances insecticidal potency by 2–3× compared to fenvalerate’s racemic mixture .

Physicochemical Properties :
Similar to fenvalerate but with isomer-specific interactions affecting biodegradation and bioaccumulation .

Flucythrinate (CAS 70124-77-5)

Chemical Structure :

  • Flucythrinate: 4-(Difluoromethoxy)-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester .

Key Differences :

  • Substituent : Difluoromethoxy group increases lipid solubility and photostability compared to chloro/methyl groups.
  • Toxicity : Higher fish toxicity (LC₅₀ <1 ppb) due to enhanced persistence .

Research Findings and Data Tables

Comparative Insecticidal Activity

Compound LC₅₀ (Cotton Bollworm, ppm) Mammalian Toxicity (LD₅₀, mg/kg)
Fenvalerate 0.05 451 (oral, rat)
Esfenvalerate 0.02 325 (oral, rat)
Target Compound (Est.) Not tested ~500–1000 (predicted)

Environmental Impact

Property Fenvalerate Target Compound (Est.) Flucythrinate
Soil Half-Life (Days) 30–60 20–40 90–120
Aquatic Toxicity (LC₅₀) 0.1 ppb 1–5 ppb <0.1 ppb

Biological Activity

4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester, commonly known as Esfenvalerate , is a synthetic pyrethroid insecticide. It is the (S)-enantiomer of fenvalerate and is primarily used in agricultural applications for pest control. Understanding its biological activity is crucial for assessing its efficacy and safety in various ecosystems.

  • Chemical Formula : C26H25NO3
  • Molecular Weight : 413.49 g/mol
  • CAS Registry Number : 66230-04-4
  • IUPAC Name : (S)-alpha-cyano-3-phenoxybenzyl(S)-2-(4-chlorophenyl)-3-methylbutyrate

Esfenvalerate acts on the nervous system of insects by inhibiting sodium channels, leading to paralysis and death. This mode of action is characteristic of pyrethroids, which are designed to mimic the effects of natural insecticides found in chrysanthemum flowers. The compound's efficacy against a wide range of pests makes it a valuable tool in integrated pest management strategies.

Efficacy Against Insects

Research has demonstrated that Esfenvalerate is effective against numerous agricultural pests, including:

  • Cotton Bollworm (Helicoverpa zea)
  • Cabbage Looper (Trichoplusia ni)
  • Diamondback Moth (Plutella xylostella)

In field studies, Esfenvalerate has shown high levels of control, often exceeding 90% mortality rates in target pest populations within 24 hours post-application .

Toxicological Profile

Esfenvalerate exhibits low toxicity to mammals but can be harmful to aquatic organisms. The following table summarizes its toxicological data:

Organism TypeToxicity Level (LD50)Reference
Mammals>5000 mg/kg
Fish (e.g., Rainbow Trout)0.5 - 1.0 mg/L
Invertebrates (e.g., Daphnia)0.1 - 1.0 mg/L

Environmental Impact

Esfenvalerate's persistence in the environment raises concerns regarding its potential accumulation and effects on non-target species. Studies indicate that it can remain active in soil for several weeks, which may lead to unintended consequences for beneficial insects and aquatic life.

Case Studies

  • Field Trial on Cotton : A study conducted on cotton crops treated with Esfenvalerate reported significant reductions in pest populations, leading to improved yield and quality of cotton fibers. The trial highlighted the compound's effectiveness when applied at recommended rates .
  • Aquatic Toxicity Assessment : Research assessing the impact of Esfenvalerate on aquatic ecosystems found that concentrations as low as 0.5 mg/L could adversely affect fish populations, underscoring the need for careful application and management practices to mitigate environmental risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.